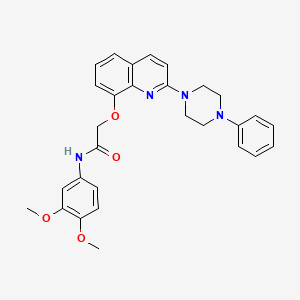

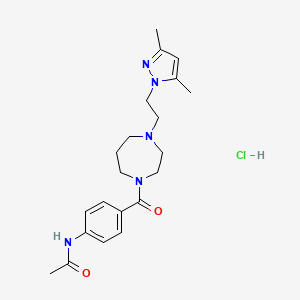

![molecular formula C18H16N2O2S B2544178 4-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-N-甲基苯甲酰胺 CAS No. 321430-20-0](/img/structure/B2544178.png)

4-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide is a chemical entity that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves catalytic annulation and substitution reactions. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives . This suggests that similar catalytic processes could potentially be applied to synthesize the compound of interest, with modifications to the starting materials to incorporate the thiazole and benzamide moieties.

Molecular Structure Analysis

The molecular structure of related compounds includes aromatic rings, heterocycles such as thiazole, and amide functional groups. The presence of a methoxy group on the phenyl ring, as seen in the compound 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, indicates that methoxy substituents are compatible with the thiazole ring and can contribute to the binding profile of the compound . This information can be extrapolated to the molecular structure analysis of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide.

Chemical Reactions Analysis

The chemical reactivity of the methoxybenzamide moiety can be inferred from the reactions of 4-methoxybenzo[b]thiophen, which undergoes various substitution reactions such as bromination, nitration, and acetylation . These reactions typically occur at positions ortho or para to the methoxy group, suggesting that the methoxy group can direct electrophilic substitution reactions on the benzene ring. This knowledge can be applied to predict the chemical reactivity of the benzamide moiety in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from its structural analogs. The presence of a methoxy group generally increases the electron density on the aromatic ring, which can affect the compound's solubility and reactivity . The amide group is likely to contribute to the compound's hydrogen bonding capability, influencing its solubility and melting point. The thiazole ring, being a heterocycle with a nitrogen and sulfur atom, can also impact the electronic properties and steric hindrance of the compound .

科学研究应用

抗菌和抗真菌应用

对羟基苯甲酸酯,包括对羟基苯甲酸甲酯和对羟基苯甲酸丙酯,与目标化合物共享一些结构基序,由于其抗菌特性,被广泛用作药品、化妆品和食品中的防腐剂。研究表明,尽管对羟基苯甲酸酯具有生物降解性,但它们仍残留在水生环境中,这表明持续的环境暴露并引发了人们对其在水系统中的归宿和行为的质疑 (Haman 等人,2015)。

抗癌和抗肿瘤活性

噻唑烷二酮核心是目标化合物的一个关键结构组成部分,因其作为 PTP 1B 抑制剂的潜力而受到关注,对管理 2 型糖尿病 (T2DM) 和肥胖症具有影响,而这些又是多种癌症的危险因素。某些衍生物表现出有效的活性,表明这是开发新型抗癌剂的一个有前途的领域 (Verma 等人,2019)。

神经保护和抗炎作用

与目标化合物在结构上相关的化合物因其神经保护和抗炎特性而受到研究。例如,没食子酸已证明具有强大的抗炎特性,在与炎症相关的疾病中具有潜在的治疗应用。其作用机制包括调节 MAPK 和 NF-κB 信号通路,表明炎症细胞因子和趋化因子减少 (Bai 等人,2020)。

药理多样性

苯并噻唑,与目标化合物共享类似的杂环成分,因其广泛的药理活性而受到关注,包括抗菌、镇痛、抗炎和抗糖尿病特性。这种多样的药理特征突出了此类化合物在为各种疾病开发新疗法中的潜力 (Kamal 等人,2015)。

安全和危害

作用机制

Target of Action

The compound “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide” is a thiazole derivative. Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

Thiazole derivatives can have diverse pharmacokinetic properties .

属性

IUPAC Name |

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-19-17(21)13-3-5-14(6-4-13)18-20-16(11-23-18)12-7-9-15(22-2)10-8-12/h3-11H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHDBWINDKYCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

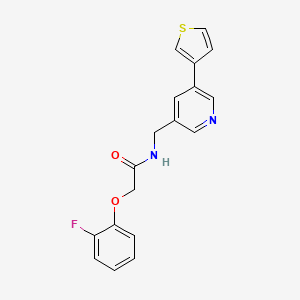

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2544097.png)

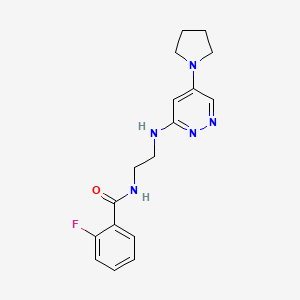

![2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2544100.png)

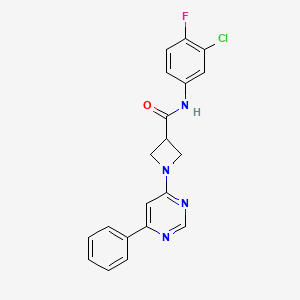

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2544104.png)

![(3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2544105.png)

![N-(4-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2544108.png)

![Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B2544109.png)